5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-(trifluoromethyl)benzyl chloride, is prepared by reacting 3-(trifluoromethyl)benzyl alcohol with hydrochloric acid under reflux conditions.
Coupling with Thiadiazole: The benzyl chloride intermediate is then reacted with 1,3,4-thiadiazole-2-amine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzyl moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiadiazole ring.
Scientific Research Applications
5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group attached to a benzyl moiety.
5-(Trifluoromethyl)pyridin-2-yl]oxybenzylpiperidine: A compound with similar structural features and potential biological activities.
Uniqueness
5-[3-(Trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring
Properties
CAS No. |
57552-39-3 |
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Molecular Formula |
C10H8F3N3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16) |
InChI Key |
RRXDVGPGAOJOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
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